molecular formula C18H18N6O2S B5571694 N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B5571694
M. Wt: 382.4 g/mol
InChI Key: AZWPJNOZLGIEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.12119501 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Absorption, Metabolism, and Excretion

One study detailed the absorption, metabolism, and excretion of a β3-adrenoceptor agonist, highlighting the compound's rapid absorption, circulating forms, and recovery mainly as the unchanged form in urine and feces. This research illustrates the importance of understanding pharmacokinetics for developing therapeutic agents (Takusagawa et al., 2012).

Pharmacological Profiles and Clinical Efficacy

Another study compared the abuse potential and pharmacological effects of indiplon and triazolam, revealing insights into the behavioral, psychomotor, and cognitive impacts of compounds acting on the GABAA receptor. Such research aids in evaluating the therapeutic potential and safety profile of new compounds (Carter et al., 2007).

Antinociceptive and Antiinflammatory Properties

Research on BP 2-94, a prodrug of a histamine H3 receptor agonist, showed significant antiinflammatory and antinociceptive properties, pointing to the potential for developing new therapeutic agents targeting specific receptors for managing pain and inflammation (Rouleau et al., 1997).

Vascular Effects

A study on oxymetazoline, related to imidazoline derivatives, explored its vascular effects on human nasal mucosa, demonstrating the importance of researching the vascular responses of compounds for topical applications (Bende & Löth, 1986).

Thromboxane Synthetase Inhibition

Investigation into UK-37 248, a thromboxane synthetase inhibitor, showed potential antithrombotic strategies by altering the production of prostaglandins and thromboxane, underscoring the therapeutic potential of modulating specific biochemical pathways (Vermylen et al., 1981).

Properties

IUPAC Name

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c1-12(15-10-22-8-9-27-17(22)20-15)19-16(25)11-23-13(2)21-24(18(23)26)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWPJNOZLGIEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC(=O)NC(C)C2=CN3C=CSC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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